

diethyl phosphate theoretical vs experimental IR spectra

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Compound Focus: Diethyl phosphate

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Experimental IR Spectra and Structural Insights

Infrared Multiple Photon Dissociation (IRMPD) action spectroscopy experiments examined the gas-phase structures of various **diethyl phosphate** (DEP) complexes. The measured IRMPD spectra were compared with linear IR spectra calculated at the **B3LYP/6-31G(d,p)** level of theory to identify the structures present in experiments [1].

Key findings from the study indicate that **protonation and sodium cationization** induce specific geometric changes in the DEP complex, particularly in the **P–O bond lengths and \angle OPO bond angles** of the phosphate backbone. These changes provide insight into the behavior of more complex systems like nucleotides [1].

Table: Key IRMPD Spectral Features of Diethyl Phosphate Complexes

Ionic Complex	Experimental IRMPD Features (cm ⁻¹)	Corresponding Theoretical Vibrations (cm ⁻¹)	Primary Structural Implications
[DEP + H] ⁺	~910	~940 (scaled)	Pronounced geometric changes; shorter P–O bond, larger \angle OPO angle [1]

Ionic Complex	Experimental IRMPD Features (cm ⁻¹)	Corresponding Theoretical Vibrations (cm ⁻¹)	Primary Structural Implications
[DEP + Na] ⁺	~1240	~1240 (unscaled)	Increased ∠OPO bond angle; shortened alkoxy P–O bond (less pronounced than protonation) [1]
[DEP – H] ⁻	Data Available	Used scaled frequencies (0.9613)	Serves as a model for deprotonated phosphate backbone [1]
[DEP – H + 2Na] ⁺	Data Available	Used unscaled frequencies	Represents a sodium-cationized deprotonated complex [1]

Detailed Experimental and Computational Protocols

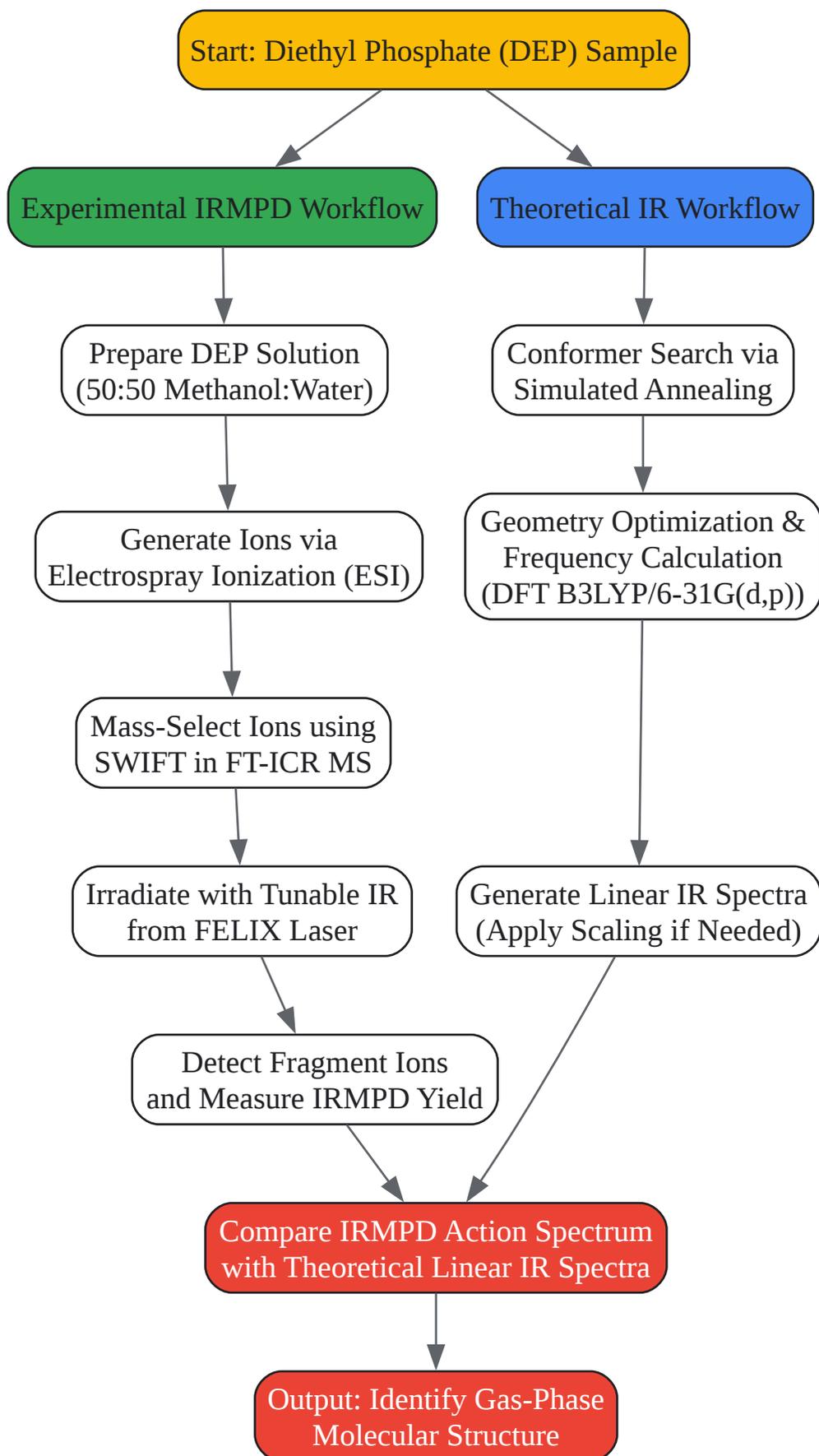
The methodology combines advanced mass spectrometry with tunable infrared radiation and computational chemistry to link spectral data to molecular structures.

- **Instrumentation:** A 4.7 T Fourier Transform Ion Cyclotron Resonance Mass Spectrometer (FT-ICR MS) coupled to the Free Electron Laser for Infrared Experiments (FELIX) was used.
- **Ion Generation:** Ions were generated via electrospray ionization (ESI) from 1 mM DEP solutions in 50:50 methanol:water [1].
- **IRMPD Spectroscopy:** Mass-selected ions were irradiated with FEL light for 2-4 seconds across the range of ~590 to 1750 cm⁻¹. The IRMPD yield was calculated from the fragment and precursor ion intensities [1] [2].

Computational Methodology provided the theoretical spectra for comparison [1]:

- **Conformer Search:** Low-energy candidate structures were identified via **simulated annealing** using molecular mechanics.
- **Geometry Optimization & Frequency Calculation:** Stable conformers were optimized and their IR spectra calculated using **Density Functional Theory (DFT)** at the **B3LYP/6-31G(d,p)** level.
- **Spectra Comparison:** Calculated linear IR spectra were compared to experimental IRMPD action spectra. A frequency-scaling factor of **0.9613** was applied for [DEP – H]⁻, while frequencies for protonated and sodiated complexes were used unscaled [1].

The following diagram illustrates the workflow for obtaining and comparing theoretical and experimental IR data.



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Interpretation and Research Implications

The strong correlation between theoretical and experimental spectra validates the use of **B3LYP/6-31G(d,p)** calculations for predicting the structures of phosphate esters and their ionic complexes [1].

- **Protonation vs. Cationization:** The study concluded that **protonation induces more pronounced geometric changes** in the phosphate core compared to sodium cationization [1]. This is consistent with findings in similar systems like triethyl phosphate, where protonation also caused more significant structural alterations than sodium binding [2].
- **Biological Relevance:** DEP serves as a model for the nucleic acid phosphate backbone. The observed structural changes upon protonation or metal cation binding help in understanding how **local cation concentration (e.g., Na⁺)** in the physiological environment can regulate nucleic acid structure and stability [1].

Alternative Data Sources

- **Standard Reference Spectra:** The **NIST Chemistry WebBook** provides conventional IR spectra for related compounds, such as **diethyl hydrogen phosphate** [3] and **diethyl phosphite** [4], which are useful for general reference.
- **Note on FTIR:** While standard FTIR is a versatile tool for characterizing molecular structures [5], the gas-phase IRMPD action spectroscopy used in the primary study is a more specialized technique for obtaining IR spectra of mass-selected ions.

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References

1. Effects of Protonation and Sodium Cationization on Structure [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
2. Effects of Protonation and Sodium Cationization on Structure [link.springer.com]

3. diethyl hydrogen phosphate - the NIST WebBook [webbook.nist.gov]

4. Diethyl phosphite - the NIST WebBook [webbook.nist.gov]

5. Application of fourier transform infrared (FTIR) ... [sciencedirect.com]

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